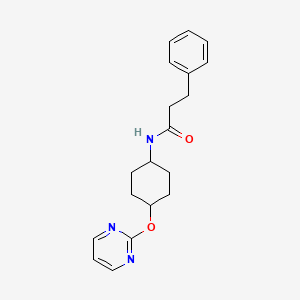
2-Chlor-N-((4-Morpholinopyrimidin-2-yl)methyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrimidine ring substituted with a morpholine group, a benzenesulfonamide moiety, and a chlorine atom. Pyrimidine derivatives are widely recognized for their significant roles in medicinal chemistry, particularly in the development of therapeutic agents .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is linked to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing its normal reactions . The compound has shown remarkable selectivity for CA IX over other carbonic anhydrases, such as CA II .
Biochemical Pathways
The inhibition of CA IX by 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts the shift in metabolism that tumor cells undergo in response to hypoxia, from aerobic respiration to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .
Pharmacokinetics
The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines , suggesting that it is capable of entering cells and exerting its effects.
Result of Action
The result of the action of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a significant decrease in the proliferation of tumor cells . For instance, the compound has shown significant inhibitory effects against both the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .
Action Environment
It’s worth noting that the efficacy of the compound can be influenced by the specific characteristics of the tumor microenvironment, such as hypoxia, which can lead to the overexpression of the compound’s target, ca ix .
Biochemische Analyse
Biochemical Properties
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The compound acts as an inhibitor of carbonic anhydrase IX, thereby interfering with the enzyme’s role in regulating pH and promoting tumor growth . Additionally, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophage cells, thereby inhibiting the inflammatory response . Furthermore, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and disrupting the enzyme’s role in maintaining pH balance in tumor cells . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. Additionally, the compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide in laboratory settings are critical factors in its effectiveness. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the compound’s stability and activity in experimental settings.
Dosage Effects in Animal Models
The effects of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including toxicity and damage to healthy tissues. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for its therapeutic potential, as they can impact tumor cell metabolism and growth. Understanding these interactions is essential for developing effective treatment strategies.
Transport and Distribution
The transport and distribution of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Transporters and binding proteins play a significant role in this process, influencing the compound’s localization and accumulation within cells. These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a key determinant of its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in this localization, ensuring that the compound reaches its intended sites of action. Understanding these mechanisms is vital for developing targeted therapies and improving the compound’s efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with morpholine under suitable conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorsulfuron: Another sulfonamide with herbicidal activity.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its specific structural features, such as the morpholinopyrimidine moiety, which imparts distinct biological activities compared to other sulfonamides. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c16-12-3-1-2-4-13(12)24(21,22)18-11-14-17-6-5-15(19-14)20-7-9-23-10-8-20/h1-6,18H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOUSHROLVTIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

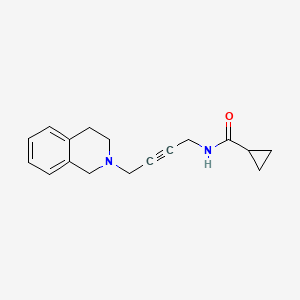
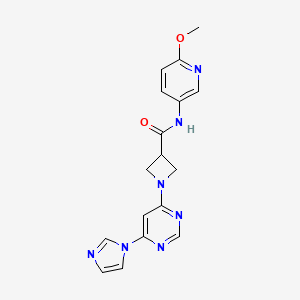

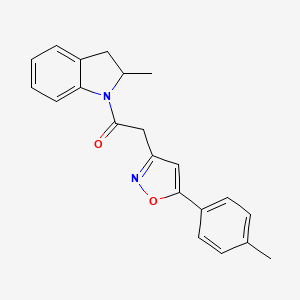
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
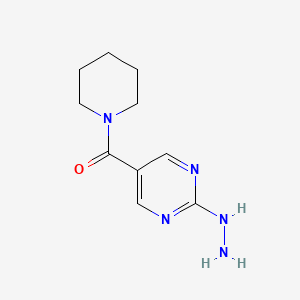
![1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B2516874.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)
